1-(4-Bromophenyl)-7-chloro-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-BROMOPHENYL)-7-CHLORO-2-[(FURAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromeno-pyrrole core structure with various substituents, including bromophenyl, chlorophenyl, and furan-2-ylmethyl groups
Preparation Methods
The synthesis of 1-(4-BROMOPHENYL)-7-CHLORO-2-[(FURAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, typically starting with the preparation of the chromeno-pyrrole core. The synthetic route may include:
Formation of the Chromeno-Pyrrole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted phenylhydrazine and a chromone derivative.
Introduction of Substituents: The bromophenyl, chlorophenyl, and furan-2-ylmethyl groups are introduced through various substitution reactions. For example, bromination and chlorination reactions can be used to introduce the bromophenyl and chlorophenyl groups, respectively.
Final Assembly: The final compound is obtained by coupling the substituted chromeno-pyrrole core with the furan-2-ylmethyl group under appropriate reaction conditions, such as using a palladium-catalyzed cross-coupling reaction
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(4-BROMOPHENYL)-7-CHLORO-2-[(FURAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromeno-pyrrole core, resulting in the formation of alcohol derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-BROMOPHENYL)-7-CHLORO-2-[(FURAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.
Materials Science: Its heterocyclic core and substituents may impart interesting electronic and optical properties, making it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding
Mechanism of Action
The mechanism of action of 1-(4-BROMOPHENYL)-7-CHLORO-2-[(FURAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar compounds to 1-(4-BROMOPHENYL)-7-CHLORO-2-[(FURAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include other chromeno-pyrrole derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples include:
1-(4-BROMOPHENYL)-7-CHLORO-2-[(THIOPHEN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Similar structure but with a thiophene ring instead of a furan ring.
1-(4-BROMOPHENYL)-7-CHLORO-2-[(PYRIDIN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE: Similar structure but with a pyridine ring instead of a furan ring.
Properties
Molecular Formula |
C22H13BrClNO4 |
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Molecular Weight |
470.7 g/mol |
IUPAC Name |
1-(4-bromophenyl)-7-chloro-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H13BrClNO4/c23-13-5-3-12(4-6-13)19-18-20(26)16-10-14(24)7-8-17(16)29-21(18)22(27)25(19)11-15-2-1-9-28-15/h1-10,19H,11H2 |
InChI Key |
YTHFMWCPIQWLJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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